molecular formula C12H12F3NO3S B2977671 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid CAS No. 338953-72-3

2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid

Cat. No.: B2977671
CAS No.: 338953-72-3
M. Wt: 307.29
InChI Key: GMXUSFPEGALAPT-UHFFFAOYSA-N
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Description

The compound “2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H12F3NO3S . It has an average mass of 307.289 Da and a monoisotopic mass of 307.049011 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H12F3NO3S . The presence of different functional groups such as the trifluoromethyl group, benzyl group, amino group, and sulfanyl group contribute to its unique structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the trifluoromethyl group, for example, could make the compound more lipophilic. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid have been found to exhibit antimicrobial and antifungal activities. For instance, derivatives containing the 5-oxo-[1,2,4]triazole ring demonstrated antimicrobial activity against various microorganisms, although they did not show antifungal activity against yeast-like fungi (Demirbas et al., 2004). Similarly, novel triazinone derivatives, synthesized by condensing certain compounds with various substituted phenyl acetic acids, exhibited antimicrobial properties and mosquito larvicidal activity (Kumara et al., 2015).

Antitumor Activities

Some compounds, including those related to the chemical structure , have shown potential antitumor activities. For example, certain Schiff and Mannich bases derived from acetic acid analogs were evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying antitumor potential towards breast cancer (Gowda et al., 2011).

Corrosion Inhibition

Schiff bases structurally similar to the compound have been investigated as corrosion inhibitors in acidic solutions. These compounds significantly decreased the corrosion rate of mild steel in the presence of hydrochloric acid, indicating their potential utility in industrial applications (Behpour et al., 2009).

Catalytic Applications

Sulfonyl azides, which share structural similarities with the compound, are valuable in catalytic applications, particularly in diazo transfer to carbonyl compounds. These compounds have been used in the α-azidation of amide enolates and ester enolates in the synthesis of α-amino acid derivatives (Katritzky et al., 2008).

Synthesis of Fragrance and Flavoring Agents

Derivatives of acetic acid, including benzyl acetate, play a crucial role in the fragrance and flavoring industry. Their synthesis using green and clean processes is important for human health, with esterification reactions being a key method of production (Lalikoglu & Ince, 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could be vast, depending on its potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-20-7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXUSFPEGALAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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